molecular formula C8H15N3 B2613228 3-(1-Methylpyrazol-4-yl)butan-1-amine CAS No. 1369250-59-8

3-(1-Methylpyrazol-4-yl)butan-1-amine

Cat. No.: B2613228
CAS No.: 1369250-59-8
M. Wt: 153.229
InChI Key: CLGWHHSIJVLZIY-UHFFFAOYSA-N
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Description

3-(1-Methylpyrazol-4-yl)butan-1-amine is a chemical compound with the molecular formula C8H15N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrazol-4-yl)butan-1-amine typically involves the reaction of 1-methylpyrazole with butan-1-amine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with 1-methylpyrazole .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters is crucial in industrial production to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrazol-4-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(1-Methylpyrazol-4-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrazol-4-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylpyrazol-4-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in the study of specific biological pathways .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(3-4-9)8-5-10-11(2)6-8/h5-7H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGWHHSIJVLZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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